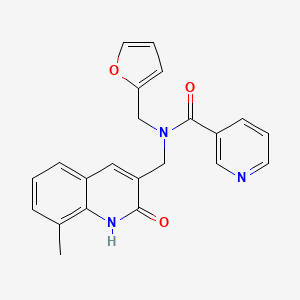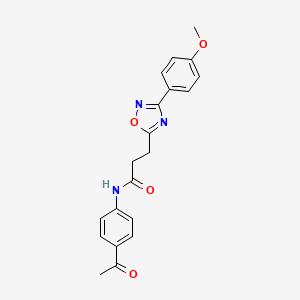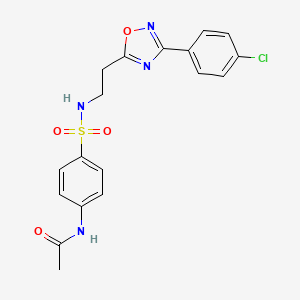
2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide selectively inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of the enzyme and leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. The inhibition of PKC activity by 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a wide range of effects on cellular processes, including apoptosis, cell migration, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide are diverse and depend on the specific cellular process being studied. Inhibition of PKC activity by this compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve insulin sensitivity in diabetic animal models. Additionally, 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to modulate the activity of various ion channels and receptors, suggesting that it may have additional effects on cellular processes beyond the inhibition of PKC.
实验室实验的优点和局限性
One of the main advantages of using 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its selectivity for PKC. This allows researchers to specifically target this enzyme and study its role in various cellular processes. Additionally, the compound has been extensively studied and its mechanism of action is well understood, making it a valuable tool for investigating PKC-related signaling pathways. However, one limitation of using 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is its potential for off-target effects on other cellular processes. Researchers must carefully consider the concentration and duration of exposure to the compound to minimize these effects.
未来方向
There are several future directions for the use of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in scientific research. One area of interest is the role of PKC in the development and progression of cancer. The inhibition of PKC activity by 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to induce apoptosis in cancer cells, suggesting that this compound may have potential as a therapeutic agent for the treatment of cancer. Additionally, the compound has been shown to improve insulin sensitivity in diabetic animal models, suggesting that it may have potential as a treatment for diabetes. Finally, the use of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in the study of ion channels and receptors may lead to the development of new therapeutic agents for a variety of diseases.
合成方法
The synthesis of 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of ethyl 2-(bromomethyl)acetate with 2-nitroaniline in the presence of a palladium catalyst. The resulting intermediate is then treated with 4-methylbenzoyl chloride to yield the final product. This method has been reported to yield high purity and yield of the compound.
科学研究应用
2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been widely used in scientific research due to its ability to selectively inhibit the activity of protein kinase C (PKC). PKC is an important enzyme that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and diabetes. 2-(ethoxycarbonyl)-3-(((4-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has also been used as a tool in the study of the role of PKC in various biological processes.
属性
IUPAC Name |
ethyl 3-[(4-methylbenzoyl)oxymethyl]-1-oxidoquinoxalin-1-ium-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-26-20(24)18-16(21-15-6-4-5-7-17(15)22(18)25)12-27-19(23)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQAUPDWUILLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)






![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)



![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7710610.png)